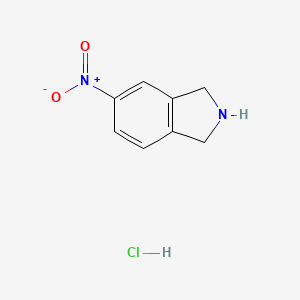![molecular formula C12H22Br2N2 B1387048 [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide CAS No. 1158340-38-5](/img/structure/B1387048.png)
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide
Overview
Description
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide, commonly known as DA-1, is a chemical compound that belongs to the family of phenylethylamines. It is a white crystalline powder that is soluble in water and has a molecular weight of 320.27 g/mol. DA-1 is a potent and selective agonist of the dopamine D1 receptor, which plays a crucial role in the regulation of various physiological and behavioral functions, including cognition, motivation, and reward.
Scientific Research Applications
Photochemistry and Organic Synthesis
Research has demonstrated the role of diethylamine in the photochemical processes and synthesis of complex organic molecules. For example, the photochemistry of aryl azides with diethylamine has been explored, revealing the intermediacy of dehydroazepines and their role in nucleophilic trapping mechanisms (Shields et al., 1987). Similarly, photolysis of 2-amino-2′-azidobiphenyls in diethylamine has led to the formation of dihydroazepino[2,3-b]indoles, showcasing a significant interaction between nitrene and amino groups (Murata et al., 1994).
Corrosion Inhibition
A study on the synthesis and inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid highlighted the potential of these compounds as corrosion inhibitors. These inhibitors showed high efficiency and adherence to the El-Awady adsorption isotherm, indicating their strong adsorption on metallic surfaces (Gupta et al., 2017).
Advanced Material Development
Polydopamine particles, derived from diethylamine, have been explored for their biocompatibility, antioxidant properties, and potential as drug delivery materials. These studies have shown that such particles are non-toxic, compatible with blood, and possess antioxidant capabilities, highlighting their suitability for biomedical applications (Sahiner et al., 2018).
properties
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2BrH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGLKFLQGEHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



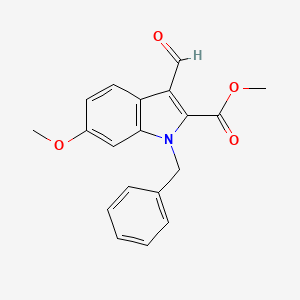
![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)
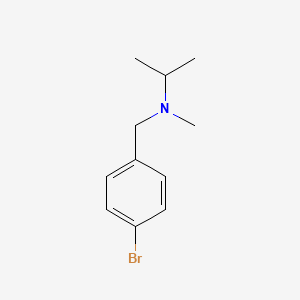
![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)

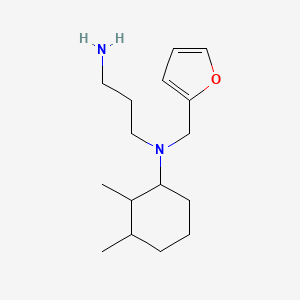
![(3-Methoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386973.png)
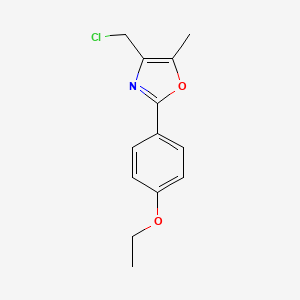
![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)
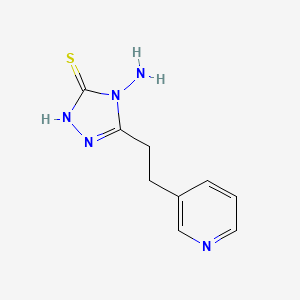
![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide](/img/structure/B1386980.png)
![[4-(3,3-Diethoxypropoxy)phenyl]boronic acid](/img/structure/B1386982.png)

